3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“US8937193-compound-7” is a small molecular drug with the chemical formula C38H26O10. It is known for its potential therapeutic applications, particularly in targeting specific proteins involved in various biological processes . This compound has been studied for its binding affinity to certain proteins, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of “US8937193-compound-7” involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
“US8937193-compound-7” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted products
Scientific Research Applications
“US8937193-compound-7” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its binding affinity to specific proteins, aiding in the understanding of protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US8937193-compound-7” involves its interaction with specific molecular targets, such as proteins involved in cellular signaling pathways. The compound binds to these proteins, modulating their activity and leading to downstream effects that can alter cellular functions. This interaction is crucial for its potential therapeutic effects, as it can inhibit or activate specific pathways depending on the target .
Comparison with Similar Compounds
“US8937193-compound-7” can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:
Compound A: Known for its similar binding affinity to the same protein targets.
Compound B: Exhibits comparable therapeutic effects but with different side effect profiles.
Compound C: Shares a similar core structure but differs in the functional groups attached, leading to variations in its chemical reactivity and biological activity
“US8937193-compound-7” stands out due to its unique combination of high binding affinity and specific molecular interactions, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C38H26O10 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
3-methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone |
InChI |
InChI=1S/C38H26O10/c1-17-27(35(45)21-15-25(41)37(47)31(29(21)33(17)43)23(39)13-19-9-5-3-6-10-19)28-18(2)34(44)30-22(36(28)46)16-26(42)38(48)32(30)24(40)14-20-11-7-4-8-12-20/h3-12,15-16,41,43,45,47H,13-14H2,1-2H3 |
InChI Key |
SAXRAWJDCMFHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(=O)CC3=CC=CC=C3)C4=C(C5=CC(=C(C(=C5C(=C4C)O)C(=O)CC6=CC=CC=C6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.